N-[(4-fluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-[(4-fluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a fluorophenyl group, a methyl group, and a propyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the reaction of the pyrazole intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Alkylation: The final step is the alkylation of the pyrazole ring with propyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-Fluoro-N-[(4-fluorophenyl)methyl]-3-methylbenzamide
- N-[(4-fluorophenyl)methyl]-3-iodobenzamide
Uniqueness
N-[(4-fluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and binding affinity, making it a valuable compound for drug development and materials science research.
Properties
Molecular Formula |
C14H18FN3 |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C14H18FN3/c1-3-8-18-10-14(11(2)17-18)16-9-12-4-6-13(15)7-5-12/h4-7,10,16H,3,8-9H2,1-2H3 |
InChI Key |
FNZQLRLMVQIOCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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